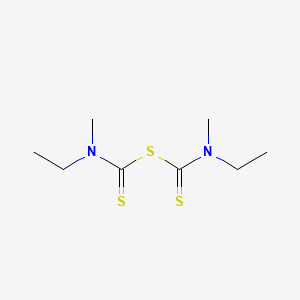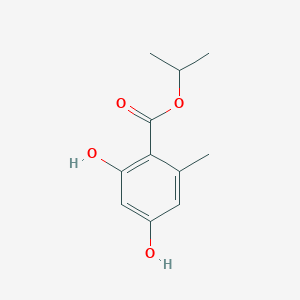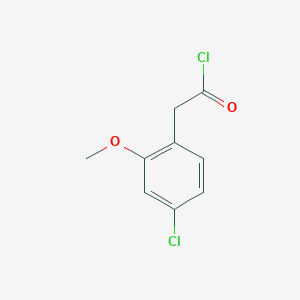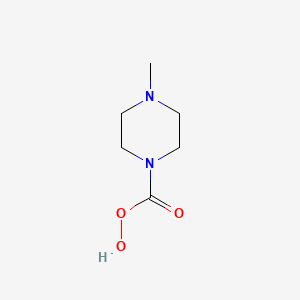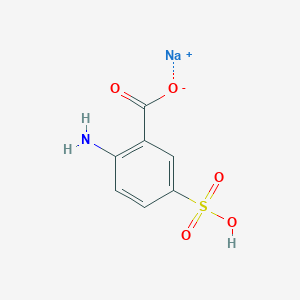
Sodium 2-amino-5-sulfobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-amino-5-sulfobenzoate is an organic compound with the molecular formula C7H6NNaO5S. It is a sodium salt derivative of 2-amino-5-sulfobenzoic acid and is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-5-sulfobenzoate typically involves the sulfonation of 2-aminobenzoic acid. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The resulting 2-amino-5-sulfobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-5-sulfobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or sulfonic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Sodium 2-amino-5-sulfobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 2-amino-5-sulfobenzoate involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-sulfobenzoate: Another sulfonated benzoate with similar properties but different positional isomerism.
Sodium 4-sulfobenzoate: Similar in structure but with the sulfonic group at a different position on the benzene ring.
Uniqueness
Sodium 2-amino-5-sulfobenzoate is unique due to the specific positioning of its amino and sulfonic groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
83763-38-6 |
|---|---|
Molecular Formula |
C7H6NNaO5S |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;2-amino-5-sulfobenzoate |
InChI |
InChI=1S/C7H7NO5S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3H,8H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
XBAWILQMDROESK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

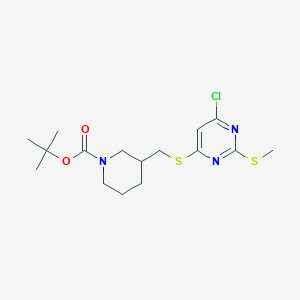
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)




